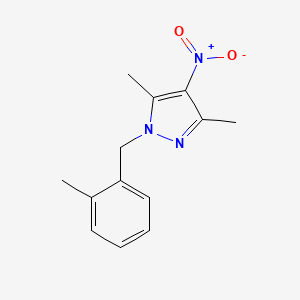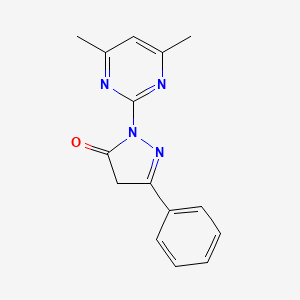
3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole
Overview
Description
3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, a 2-methylbenzyl group at position 1, and a nitro group at position 4. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can be used as the 1,3-diketone to form 3,5-dimethylpyrazole.
Introduction of the Nitro Group: The nitro group can be introduced through nitration. This involves treating the pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Attachment of the 2-Methylbenzyl Group: The final step involves the alkylation of the pyrazole ring with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: The major product of reduction is 3,5-dimethyl-1-(2-methylbenzyl)-4-amino-1H-pyrazole.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-4-nitro-1H-pyrazole: Similar structure but with a phenyl group instead of a 2-methylbenzyl group.
3,5-Dimethyl-1-(2-chlorobenzyl)-4-nitro-1H-pyrazole: Similar structure but with a 2-chlorobenzyl group instead of a 2-methylbenzyl group.
3,5-Dimethyl-1-(2-methylbenzyl)-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole is unique due to the presence of both the 2-methylbenzyl and nitro groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-1-[(2-methylphenyl)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-6-4-5-7-12(9)8-15-11(3)13(16(17)18)10(2)14-15/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJDLTISYMFUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187211 | |
| Record name | 3,5-Dimethyl-1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898050-18-5 | |
| Record name | 3,5-Dimethyl-1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898050-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4229239.png)
![N-[1-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-3-chlorobenzamide](/img/structure/B4229247.png)

![dimethyl 2-[({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4229262.png)
![N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4229272.png)
![N-[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-aminobenzenesulfonamide](/img/structure/B4229286.png)
![2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylbutanamide](/img/structure/B4229294.png)
![4-(3-METHOXY-2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B4229305.png)
![2-[3-cyclohexyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4229313.png)
![3-{4-[4-(Pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione](/img/structure/B4229317.png)
![2-[(4-Nitrobenzyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B4229325.png)

![ETHYL 4-(2,5-DIETHOXYPHENYL)-2-OXO-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4229349.png)
